1-(Pyridin-3-yl)pentan-1-one
Overview
Description
1-(Pyridin-3-yl)pentan-1-one is an organic compound with the molecular formula C10H13NO It features a pyridine ring attached to a pentanone chain, making it a member of the ketone family
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 1-(Pyridin-3-yl)pentan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction between this compound and its targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and energy metabolism .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a Grignard reagent derived from 1-bromopentane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then subjected to oxidation to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(Pyridin-3-yl)pentanoic acid.
Reduction: Formation of 1-(Pyridin-3-yl)pentanol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(Pyridin-3-yl)pentan-1-one can be compared with other similar compounds, such as:
4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one: This compound has a similar structure but with additional methyl groups, which may alter its reactivity and biological activity.
1-(Pyridin-4-yl)pentan-1-one: The position of the pyridine ring is different, which can affect the compound’s chemical properties and interactions.
1-(Pyridin-2-yl)pentan-1-one: Another positional isomer with distinct chemical behavior.
Properties
IUPAC Name |
1-pyridin-3-ylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPMKWFQBHNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505641 | |
Record name | 1-(Pyridin-3-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-72-0 | |
Record name | 1-(Pyridin-3-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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